2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol
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Overview
Description
The compound "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol" is a derivative of tetrahydroquinoline, which is a structural feature present in many natural products and pharmaceutical compounds. Tetrahydroquinoline derivatives are known for their diverse biological activities and are often synthesized for their potential therapeutic applications.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves the organocatalytic enantioselective Pictet-Spengler reaction, which has been used to synthesize a range of biologically relevant alkaloids with high enantioselectivity . Another method includes the InCl(3)-catalyzed domino reaction in water, which efficiently produces various tetrahydroquinoline derivatives with cis selectivity . Additionally, a four-step procedure has been developed for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex, with various substituents influencing their biological activity. For instance, the synthesis and structural assignment of methylated analogues of trimetoquinol have been based on NMR spectra, revealing the importance of stereochemistry in their beta-adrenergic activity . The crystal and molecular structure of a related compound, an intramolecular complex with an N→P coordinate bond, has been determined, highlighting the diverse structural possibilities within this class of compounds .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo a range of chemical reactions. The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been tested for actions at beta adrenoceptors . The direct synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines showcases the reactivity of these compounds without the need for catalysts or auxiliary reagents . Furthermore, the total synthesis of tetrasubstituted tetrahydronaphtho[2,1-f]isoquinolines involves key steps like Bischler-Napieralski cyclization and photocyclization, demonstrating the complex reactions these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For example, the beta-adrenergic and platelet antiaggregatory activities of these compounds can vary significantly based on the position of methoxy groups on the benzyl substituent, as seen in the positional isomer of trimetoquinol . The protonation behavior and pKa measurement of aminomethyl-THIQs indicate that they are substantially monoprotonated at physiological pH, which affects their interaction with biological targets .
Scientific Research Applications
Agricultural Growth Stimulants
Research has shown that derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol can act as effective growth stimulants for agricultural crops, such as Solanum melongena (common eggplant). These compounds have been demonstrated to significantly enhance seed germination, vegetative growth, and yield, making them promising agents for increasing agricultural productivity (Vostrikova et al., 2021).
Photoinduced Chemical Reactions
Another study explored the kinetics and mechanisms of photoinduced addition reactions involving 2,2,4-Trimethyl-1,2-dihydroquinoline (a closely related compound) with water and methanol. This research provides insights into the formation of hydroxy- and methoxy-tetrahydroquinolines, contributing to the understanding of photochemical processes in organic chemistry (Nekipelova et al., 2002).
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of optically active 1,2,3,4-tetrahydroquinoline derivatives with terpene substituents has been reported, showcasing the versatility of these compounds in the creation of complex molecular structures with potential applications in medicinal chemistry and other fields (Kadutskii et al., 2012).
Industrial Applications
In the industrial sphere, 2,2,4-Trimethyl-1,2-H-Dihydroquinoline (TMQ) is recognized for its antioxidant properties, particularly in rubber production. An integrated process-product design based on the COSMO-SAC model was proposed to enhance the yield of TMQ, focusing on the optimal selectivity of reaction and extraction of TMQ products, demonstrating the compound's importance in material science (Pang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHFDWNPXCSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395015 |
Source
|
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
CAS RN |
61855-47-8 |
Source
|
Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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